3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole
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Overview
Description
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with aldehydes or ketones: This method involves the reaction of hydrazides with aldehydes or ketones to form the triazole ring.
Use of azides and alkynes: The Huisgen cycloaddition reaction between azides and alkynes can also be employed to synthesize triazoles.
Industrial Production Methods
Industrial production methods for triazoles often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: In the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
3-Phenyl-1,2,4-triazole: A similar compound with a phenyl group attached to the triazole ring.
5-(3-Phenylprop-2-enyloxy)-1,2,4-triazole: A compound with a similar side chain but lacking the additional phenyl group.
Uniqueness
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazoles.
Properties
IUPAC Name |
5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-3-8-14(9-4-1)10-7-13-21-17-18-16(19-20-17)15-11-5-2-6-12-15/h1-12H,13H2,(H,18,19,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGRERZVOQEROK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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